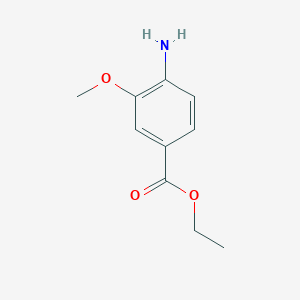

Ethyl 4-amino-3-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXKUQHCFAKAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472664 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73368-41-9 | |

| Record name | Ethyl 4-amino-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategies for the Esterification of Aminobenzoic Acids

The conversion of an aminobenzoic acid to its corresponding ethyl ester is a critical step in the synthesis of the title compound. The most common and well-established method for this transformation is the Fischer-Speier esterification.

Fischer-Speier esterification involves reacting the parent carboxylic acid (4-amino-3-methoxybenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comorgsyn.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is used, and sometimes water is removed as it is formed. bldpharm.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol molecule then attacks this carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product. chemicalbook.com

An alternative method for esterification involves the use of thionyl chloride (SOCl₂). sigmaaldrich.com In this process, the carboxylic acid is first converted to a more reactive acyl chloride intermediate by reacting with thionyl chloride. This intermediate then readily reacts with ethanol to form the ethyl ester. This method is often faster and avoids the equilibrium limitations of Fischer esterification, leading to high yields. sigmaaldrich.com

Table 1: Comparison of Esterification Methods for Aminobenzoic Acids

| Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Ethanol | H₂SO₄ or HCl | Reflux | Inexpensive reagents | Equilibrium-limited, requires excess alcohol |

| Thionyl Chloride | Thionyl Chloride, Ethanol | None | Often at low to room temp, then reflux | High yield, fast reaction | Thionyl chloride is corrosive and produces HCl and SO₂ gas |

Functional Group Interconversions on the Aromatic Ring

The specific arrangement of the amino and methoxy (B1213986) groups on the benzene (B151609) ring often requires strategic functional group interconversions (FGI). A common synthetic route starts with a more readily available precursor, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), and modifies its functional groups. dipharma.comwikipedia.org

A plausible pathway starting from vanillic acid involves the following steps:

Nitration: The aromatic ring is first nitrated to introduce a nitro group. The nitration of vanillic acid typically occurs at the 5-position, ortho to the hydroxyl group and meta to the carboxylic acid, yielding 5-nitrovanillic acid. dipharma.com

Reduction: The nitro group is then reduced to an amino group. This transformation is fundamental in the synthesis of aromatic amines and can be achieved using various reducing agents. masterorganicchemistry.com Common methods include reaction with metals like tin (Sn) or iron (Fe) in an acidic medium (e.g., HCl), or through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. masterorganicchemistry.comorgsyn.org For instance, ethyl 4-nitrobenzoate (B1230335) can be effectively reduced to ethyl 4-aminobenzoate (B8803810) using indium powder in the presence of ammonium (B1175870) chloride. orgsyn.org

Another key interconversion is the introduction of the methoxy group. This can be accomplished via nucleophilic aromatic substitution on a precursor containing a suitable leaving group, such as a halogen, at the desired position. For example, a 3-nitro-4-chlorobenzoic acid derivative can be reacted with a methoxide (B1231860) source to replace the chlorine with a methoxy group. google.com

Ortho-Alkylation Approaches in Aminobenzoate Synthesis (e.g., via thioethers)

Introducing substituents at the ortho position of anilines can be challenging due to the directing effects of the amino group. A specialized method for ortho-alkylation involves the use of a thioether as an intermediate directing group. This approach has been successfully demonstrated in the synthesis of ethyl 4-amino-3-methylbenzoate, a close analog of the title compound. orgsyn.org

The process begins with the reaction of an aminobenzoate ester, such as ethyl 4-aminobenzoate (benzocaine), with dimethyl sulfoxide (B87167) (DMSO) and an activating agent like tert-butyl hypochlorite. This forms an intermediate sulfonium (B1226848) salt. A subsequent rearrangement, often a Sommelet-Hauser rearrangement, followed by treatment with a base, introduces a methylthiomethyl group (-CH₂SCH₃) at the ortho position (position 3) of the aniline (B41778) ring. orgsyn.org

The final step is the desulfurization of the thioether to a methyl group. This is typically achieved by hydrogenolysis using a catalyst like Raney nickel (W-2). orgsyn.org The reaction with Raney nickel cleaves the carbon-sulfur bonds, replacing the thioether group with a hydrogen, effectively resulting in the desired ortho-alkylation. This multi-step procedure provides a regioselective method for ortho-functionalization that is not easily achievable through direct electrophilic substitution. orgsyn.org

Table 2: Key Steps in Ortho-Alkylation via Thioether Intermediate

| Step | Reactants | Key Reagents | Product of Step | Yield | Ref. |

| 1. Thioalkylation | Ethyl 4-aminobenzoate, Dimethyl sulfide | tert-Butyl hypochlorite | Ethyl 4-amino-3-(methylthiomethyl)benzoate | 34-37% | orgsyn.org |

| 2. Desulfurization | Ethyl 4-amino-3-(methylthiomethyl)benzoate | W-2 Raney Nickel | Ethyl 4-amino-3-methylbenzoate | 77-84% | orgsyn.org |

Industrial Synthesis Considerations for Aminobenzoate Esters

The large-scale production of aminobenzoate esters necessitates considerations beyond laboratory-scale synthesis, focusing on cost, safety, efficiency, and environmental impact. mdpi.com

Transesterification: For industrial synthesis, transesterification is a common alternative to direct esterification. sigmaaldrich.com This process involves reacting an alkyl aminobenzoate (like methyl or butyl 4-aminobenzoate) with ethanol in the presence of a suitable transesterification catalyst. The choice of the starting ester can be strategic; for instance, using a less volatile reagent like butyl 4-aminobenzoate can prevent loss of material at the high temperatures often used in industrial reactors, a problem that can occur with the more volatile ethyl 4-aminobenzoate. sigmaaldrich.com

Process Safety and Efficiency: Reactions like nitration are highly exothermic and can pose significant safety risks on an industrial scale. The use of continuous flow reactors is becoming an increasingly important strategy to manage these risks. nih.govacs.org Flow chemistry allows for better control of reaction temperature, pressure, and mixing, minimizing the volume of hazardous material at any given time and improving the safety and consistency of the process. acs.org

Impurity Management: In the pharmaceutical industry, the purity of intermediates is paramount. The synthesis of a pharma-grade intermediate like 5-nitrovanillic acid requires a deep understanding of potential side-reactions and the development of a robust control strategy to manage impurities. dipharma.com This involves systematic identification and characterization of by-products to ensure the quality and safety of the final active pharmaceutical ingredient.

Synthetic Routes for Isotopic Labeling (e.g., [13C6]-Ethyl 4-amino-3-methoxybenzoate)

The synthesis of isotopically labeled compounds is crucial for metabolic studies, quantitative analysis, and mechanistic investigations. The preparation of [13C6]-Ethyl 4-amino-3-methoxybenzoate, where all six carbon atoms of the benzene ring are carbon-13, would rely on a synthetic route starting from a commercially available, fully labeled aromatic precursor.

A common strategy is to begin with a simple, labeled building block like [¹³C₆]-bromobenzene or [¹³C₆]-phenol. nih.govnih.gov A plausible synthetic pathway could start from [¹³C₆]-bromobenzene:

Nitration: Introduction of a nitro group onto the [¹³C₆]-bromobenzene ring.

Nucleophilic Substitution: Replacement of the bromine atom with a methoxy group using a reagent like sodium methoxide.

Carboxylation: Conversion of the nitro-methoxy-benzene derivative into a benzoic acid. This could potentially be achieved through a Grignard reaction, where the aryl bromide (if the bromine is retained or re-introduced) is reacted with magnesium and then with ¹³CO₂ to form the labeled carboxylic acid.

Reduction: The nitro group is reduced to an amino group as described in section 2.2.

Esterification: The final [¹³C₆]-4-amino-3-methoxybenzoic acid is esterified with ethanol to yield the target molecule.

Alternatively, starting with [¹³C₆]-aniline, which is commercially available, would be a more direct approach. sigmaaldrich.combiosynth.com The synthesis would then involve introducing the methoxy and the carboxyethyl functionalities onto the labeled aniline ring using methods analogous to those described in the preceding sections. This building-block approach is a cornerstone of modern isotope-labeling synthesis. nih.gov

Reaction Mechanisms and Chemical Reactivity Studies

Electrophilic Aromatic Substitution Dynamics

In electrophilic aromatic substitution (EAS) reactions, the amino and methoxy (B1213986) groups strongly activate the benzene (B151609) ring towards attack by electrophiles. masterorganicchemistry.com The directing effects of these groups are paramount in determining the position of substitution. The amino group is a more potent activating group than the methoxy group. Therefore, the positions ortho and para to the amino group are the most nucleophilic.

Given the substitution pattern of Ethyl 4-amino-3-methoxybenzoate, the positions available for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the amino group and ortho to the methoxy group. This position is highly activated.

Position C-5: Para to the methoxy group and meta to the amino group. This position is activated.

Position C-6: Ortho to the amino group and meta to the methoxy group. This position is also highly activated.

Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at C-2. Between C-5 and C-6, the C-6 position is generally favored due to the stronger directing effect of the amino group. However, the major product can vary depending on the specific electrophile and reaction conditions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 4-amino-3-methoxy-6-nitrobenzoate |

| Halogenation | Br₂, FeBr₃ | Ethyl 6-bromo-4-amino-3-methoxybenzoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 4-amino-3-methoxy-6-sulfonic acid benzoate (B1203000) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally low yielding due to complexation of the Lewis acid with the amino group. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally low yielding for the same reason as alkylation. Protection of the amino group is often necessary. |

Oxidation Reactions of the Amino Moiety

The primary amino group of this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent used.

Mild Oxidation: With mild oxidizing agents, the amino group can be converted to a nitroso or nitro group. However, controlling the reaction to obtain the nitroso compound can be challenging.

Strong Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the formation of quinone-like structures or even degradation of the aromatic ring. The presence of the activating methoxy group can also facilitate oxidation of the ring itself.

A common synthetic route to aminobenzoates involves the reduction of the corresponding nitro compound. orgsyn.org The reverse reaction, the oxidation of the amino group, is generally less synthetically useful and can be complicated by side reactions.

Reduction Transformations of the Ester Group

The ethyl ester group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup.

Reaction: this compound + LiAlH₄ (in THF), then H₃O⁺ → (4-amino-3-methoxyphenyl)methanol

It is important to note that LiAlH₄ can also react with the acidic protons of the amino group. Therefore, an excess of the reducing agent is typically required.

Nucleophilic Aromatic Substitution Pathways (e.g., from halogenated precursors)

Nucleophilic aromatic substitution (SNAr) on an aryl halide requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. scranton.edu this compound itself is not a suitable substrate for SNAr as it lacks a good leaving group like a halogen.

However, if we consider a halogenated precursor, such as Ethyl 5-chloro-4-amino-3-methoxybenzoate , the potential for SNAr can be evaluated. In this hypothetical precursor, the chloro group is the leaving group. The amino and methoxy groups are electron-donating, which deactivates the ring for SNAr. The ester group is electron-withdrawing, but it is meta to the chlorine, providing only weak activation. Therefore, nucleophilic aromatic substitution on such a precursor would be very slow and require harsh reaction conditions.

For SNAr to be efficient, a precursor with a strong electron-withdrawing group (like a nitro group) ortho or para to the halogen would be necessary. For instance, Ethyl 2-chloro-5-nitro-4-methoxybenzoate would be a much more reactive substrate for SNAr.

Derivatization Reactions of the Amino and Ester Functionalities

The amino and ester groups of this compound are amenable to various derivatization reactions.

Reactions of the Amino Group:

Acylation: The primary amino group can be readily acylated to form amides using acyl chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield Ethyl 4-acetamido-3-methoxybenzoate. This is often used as a protecting group strategy.

Alkylation: N-alkylation of the amino group can be achieved with alkyl halides. However, polyalkylation can be an issue. Reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups.

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo various Sandmeyer and related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reactions of the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-methoxybenzoic acid, under either acidic or basic conditions (saponification).

Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted directly to an amide by heating with an amine, although this reaction is often slower than the acylation of an amine with an acyl chloride.

Table 2: Common Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Amino | Acylation | Acetyl chloride, pyridine | Amide |

| Amino | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |

| Ester | Hydrolysis (basic) | NaOH, H₂O, heat | Carboxylate (then Carboxylic acid upon acidification) |

| Ester | Reduction | LiAlH₄, THF; then H₃O⁺ | Primary alcohol |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of ethyl 4-amino-3-methoxybenzoate, offering insights into its molecular structure and bonding.

NMR spectroscopy is an unparalleled method for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (1H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons.

The aromatic region would likely display three signals corresponding to the protons on the benzene (B151609) ring. The proton at position 5 is expected to be a doublet, coupled to the proton at position 6. The proton at position 2 would likely appear as a singlet, and the proton at position 6 as a doublet of doublets, coupled to the proton at position 5 and having a smaller coupling to the proton at position 2.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three adjacent methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the two adjacent methylene protons. The methoxy group (-OCH3) protons will appear as a sharp singlet, as they have no adjacent protons to couple with. The protons of the amino group (-NH2) may appear as a broad singlet.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-5 |

| ~7.5 | s | 1H | H-2 |

| ~6.8 | dd | 1H | H-6 |

| ~4.3 | q | 2H | -OCH2CH3 |

| ~3.9 | s | 3H | -OCH3 |

| ~4.0 (broad) | s | 2H | -NH2 |

| ~1.4 | t | 3H | -OCH2CH3 |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (13C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Due to the low natural abundance of the 13C isotope, coupling between adjacent carbon atoms is not observed. In a proton-decoupled 13C NMR spectrum, all signals will appear as singlets.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups (amino, methoxy, and ester). The carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~150 | C-3 (Aromatic) |

| ~148 | C-4 (Aromatic) |

| ~123 | C-1 (Aromatic) |

| ~115 | C-5 (Aromatic) |

| ~112 | C-6 (Aromatic) |

| ~109 | C-2 (Aromatic) |

| ~60 | -OCH2CH3 |

| ~56 | -OCH3 |

| ~14 | -OCH2CH3 |

Note: This is a predicted data table. Actual experimental values may vary.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure of this compound.

A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, as well as between the adjacent aromatic protons.

An HSQC spectrum maps the correlation between protons and their directly attached carbons. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the singlet at ~3.9 ppm and the carbon signal at ~56 ppm, confirming the methoxy group assignment.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the amino group (-NH2) would be indicated by two sharp bands in the region of 3300-3500 cm-1, corresponding to the symmetric and asymmetric N-H stretching vibrations.

The carbonyl group (C=O) of the ester will show a strong absorption band around 1700 cm-1. The C-O stretching vibrations of the ester and the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm-1. Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while aliphatic C-H stretching from the ethyl and methoxy groups will be observed just below 3000 cm-1. Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm-1 region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3450-3300 | Medium | N-H Stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2980-2850 | Medium | Aliphatic C-H Stretching |

| ~1700 | Strong | C=O Stretching (Ester) |

| 1620-1450 | Medium | Aromatic C=C Stretching |

| 1300-1000 | Strong | C-O Stretching (Ester and Ether) |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. uni-saarland.de The molecular ion peak (M⁺) provides the molecular weight of the compound.

The fragmentation pattern, which results from the breakup of the energetically unstable molecular ion, offers valuable clues about the molecule's structure. For aromatic esters like this compound, fragmentation often occurs at the ester group. libretexts.org A common fragmentation pathway for ethyl benzoate (B1203000) involves the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion. pharmacy180.com This is followed by the loss of a neutral carbon monoxide (CO) molecule. pharmacy180.comchemguide.co.uklibretexts.org

A plausible fragmentation pathway would include:

Formation of the molecular ion [C₁₀H₁₃NO₃]⁺•.

Loss of the ethoxy radical (mass of 45) to form the [M - 45]⁺ ion.

Subsequent loss of carbon monoxide (mass of 28) from the [M - 45]⁺ fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₃NO₃), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated exact mass.

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺• | [C₁₀H₁₃NO₃]⁺• | 195.08954 |

Calculated based on the most abundant isotopes of C, H, N, and O.

Isotopic Pattern Analysis

The presence of natural isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) gives rise to a characteristic pattern of peaks in the mass spectrum. The molecular ion peak (M) is accompanied by smaller peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more heavy isotopes. The relative abundances of these isotopic peaks can be calculated based on the natural abundance of the isotopes and the number of atoms of each element in the molecule. Analyzing this pattern provides a powerful confirmation of the compound's elemental formula.

Table 3: Theoretical Isotopic Distribution for C₁₀H₁₃NO₃

| Peak | Relative Abundance (%) |

|---|---|

| M (¹²C₁₀¹H₁₃¹⁴N¹⁶O₃) | 100.00 |

| M+1 | 11.27 |

The M+1 abundance is primarily due to the presence of ¹³C and ¹⁵N. The M+2 abundance includes contributions from two ¹³C atoms, ¹⁸O, etc.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophore is the substituted benzene ring.

The presence of the amino (-NH₂) and ester (-COOC₂H₅) groups, which are auxochromes and chromophores respectively, conjugated with the benzene ring, influences the energy of these transitions. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. Studies on related compounds like p-aminobenzoic acid and its esters show characteristic absorption bands in the UV region. sielc.com For instance, the UV spectrum of p-aminobenzoic acid exhibits absorption maxima around 226 nm and 278 nm. sielc.com Similarly, ethyl 4-aminobenzoate (B8803810) in water shows a strong absorption peak. researchgate.net The methoxy group may cause a slight shift in the absorption maxima compared to the unsubstituted aminobenzoate.

X-ray Crystallography for Solid-State Molecular Conformation

While the crystal structure of this compound is not available in open crystallographic databases, the structure of the closely related analogue, Ethyl 4-amino-3-methylbenzoate , provides valuable insight into the likely solid-state conformation. In this analogue, the asymmetric unit contains two molecules linked by N—H···N hydrogen bonds to form dimers, which are further connected via N—H···O intermolecular hydrogen bonds, stabilizing the crystal lattice.

Table 4: Crystallographic Data for Ethyl 4-amino-3-methylbenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0110 (16) |

| b (Å) | 8.7030 (17) |

| c (Å) | 15.835 (3) |

| α (°) | 90.78 (3) |

| β (°) | 95.13 (3) |

| γ (°) | 114.34 (3) |

| Volume (ų) | 1000.3 (3) |

Data sourced from a study on Ethyl 4-amino-3-methylbenzoate.

Crystal Growth and Optimization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The slow evaporation solution technique is one of the most common and effective methods for growing crystals of small organic molecules. umass.edursc.orgresearchgate.net

The general procedure involves the following steps:

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. The ideal solvent allows for the dissolution of the compound when heated or in larger volumes but becomes supersaturated as the solvent slowly evaporates or the solution cools. unifr.ch

Solution Preparation: A clear, near-saturated solution of the compound is prepared. It is crucial to ensure the solution is free from dust or other particulate matter, which can act as unwanted nucleation sites. umass.edu

Slow Evaporation: The container (e.g., a small vial or test tube) is loosely covered to allow the solvent to evaporate slowly over a period of several days to weeks. The rate of evaporation can be controlled by adjusting the size of the opening, for example, by covering the vial with parafilm and piercing it with a few small holes. umass.eduresearchgate.net

Crystal Formation: As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation. This induces nucleation, followed by the slow growth of crystals. The process should be carried out in a location free from vibrations and significant temperature fluctuations to promote the formation of large, well-ordered single crystals. unifr.ch

Hydrogen Bonding Network Analysis

A complete analysis of the hydrogen bonding network, which is crucial for understanding the supramolecular assembly and physicochemical properties of a compound, is contingent on the availability of its crystal structure.

Intramolecular Hydrogen Bonding Interactions

Without crystallographic data, the presence, geometry, and strength of any potential intramolecular hydrogen bonds within the this compound molecule cannot be definitively determined. Such interactions, for instance between the amino group and the methoxy or ester functionalities, would significantly influence the molecule's conformation.

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The arrangement of molecules in the solid state, dictated by intermolecular forces such as hydrogen bonds, defines the crystal packing. The specific network of these bonds, including donor-acceptor distances and angles, has not been documented for this compound, precluding any detailed description of its crystal lattice.

Molecular Geometry and Conformation within the Crystalline Lattice

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, defines the molecular geometry and conformation of a compound in its crystalline state. This fundamental information is derived from single-crystal X-ray diffraction studies, which have not been reported for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is predicated on the availability of crystallographic information. As no such data exists for this compound, a Hirshfeld surface analysis and the subsequent detailed study of its intermolecular contacts cannot be performed.

Elemental Compositional Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₁₀H₁₃NO₃), specific experimental data from techniques such as combustion analysis, which would serve as a practical verification of its elemental makeup, is not available in the surveyed literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Key analyses derived from DFT calculations include the examination of frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. For Ethyl 4-amino-3-methoxybenzoate, specific values for HOMO and LUMO energies and the corresponding energy gap, which would typically be calculated using DFT methods, are not documented in the available literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO formalism)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are valuable for assigning experimental NMR spectra and understanding the electronic environment of different nuclei. For this compound, no published theoretical NMR chemical shift calculations are available.

Simulated Vibrational Spectra

Theoretical vibrational spectra, typically calculated using DFT, are essential for interpreting experimental infrared (IR) and Raman spectra. By correlating calculated vibrational frequencies with experimental ones, a detailed assignment of vibrational modes can be achieved. However, simulated vibrational spectra for this compound have not been reported in the scientific literature reviewed.

Thermodynamic and Energetic Calculations

Computational chemistry also allows for the calculation of various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, as well as the total energy of a molecule. These calculations are fundamental for understanding the stability and energetics of a compound. Specific thermodynamic and energetic calculation results for this compound are not available in the public domain.

Tautomeric Equilibria and Stability Assessment

Tautomers are structural isomers of a chemical compound that readily interconvert. For this compound, tautomerism could potentially involve the amino group and the aromatic ring, or the ester group. While keto-enol tautomerism is common for carbonyl compounds, for simple esters, the enol form is generally much less stable. quora.com The primary focus for this molecule would be on the amine-imine tautomerism.

Although the amino form is overwhelmingly dominant for anilines under normal conditions, computational studies can quantify the relative energies of the less stable imine tautomers. These calculations would involve geometry optimization of each tautomeric form to find its lowest energy structure, followed by a frequency calculation to confirm it is a true minimum on the potential energy surface and to obtain thermodynamic data like Gibbs free energy.

The relative stability of the tautomers can be assessed by comparing their calculated energies. For instance, a hypothetical DFT study at the B3LYP/6-311+G(d,p) level of theory could yield the following illustrative data for the tautomeric equilibrium in a solvent like water, using a continuum solvent model (like PCM or SMD).

Illustrative Data: Tautomeric Equilibria of this compound

| Tautomer | Structure | Relative Energy (kcal/mol) | % Population at 298.15 K |

|---|---|---|---|

| Amino (Canonical) | 0.00 | >99.99% | |

| Imino (para-quinoid) | +25.3 | <0.01% |

This table is for illustrative purposes only and does not represent experimental or published calculated data.

Such a study would likely confirm that the canonical amino tautomer is significantly more stable, which is typical for substituted anilines. The electron-donating nature of the methoxy (B1213986) and amino groups and the electron-withdrawing character of the ester group would influence the electron distribution in the aromatic ring and thus the relative energies of the tautomers.

Reaction Energetics and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, a relevant reaction to study would be electrophilic aromatic substitution, given the activating nature of the amino and methoxy groups. The ester group, being a deactivator, would also influence the regioselectivity of such reactions. numberanalytics.com

A theoretical investigation of, for example, the nitration of this compound would involve mapping out the potential energy surface for the attack of the nitronium ion (NO₂⁺) at the different possible positions on the aromatic ring. This would require locating the transition state for each pathway. The activation energy (the energy difference between the reactants and the transition state) for each path would indicate the most likely site of substitution.

Illustrative Data: Calculated Activation Energies for Nitration

| Position of Attack | Activation Energy (kcal/mol) |

|---|---|

| C2 | 15.2 |

| C5 | 18.9 |

This table is for illustrative purposes only and does not represent experimental or published calculated data.

The results would likely show that substitution is favored at the positions ortho and para to the strongly activating amino group, and the computational analysis would provide a quantitative basis for this prediction. The presence of the methoxy group would further influence this selectivity.

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum mechanical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule over time, especially in a solvent. nih.gov this compound has several rotatable bonds, including those in the ethyl ester group and the C-O bond of the methoxy group.

Analysis of the MD trajectory could involve measuring the distribution of dihedral angles for the key rotatable bonds. For example, the dihedral angle of the C-C-O-C bond in the ethyl ester group would reveal its most stable orientation relative to the aromatic ring.

Illustrative Data: Conformational Preferences from a Hypothetical MD Simulation in Water

| Dihedral Angle | Most Populated Angle(s) (degrees) |

|---|---|

| C(ring)-C(carbonyl)-O-CH₂ | ~0 and ~180 (planar) |

| C(carbonyl)-O-CH₂-CH₃ | ~180 (anti-periplanar) |

This table is for illustrative purposes only and does not represent the results of a published study.

These simulations would provide insight into how the molecule occupies three-dimensional space in a solution, which is crucial for understanding its interactions with other molecules, such as biological receptors or catalysts. The simulations would likely show that the ester group prefers to be coplanar with the aromatic ring to maximize conjugation, while the ethyl chain remains flexible. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Building Block in Complex Molecule Construction

The strategic placement of functional groups in Ethyl 4-amino-3-methoxybenzoate makes it a valuable starting material for the synthesis of intricate molecular architectures. The presence of both an amino and a methoxy (B1213986) group on the aromatic ring, ortho and para to the ethyl ester respectively, allows for regioselective reactions, enabling the construction of complex structures with high precision.

Precursor for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen. The amino group provides a reactive site for cyclization reactions, leading to the formation of fused ring systems.

For instance, aminobenzoic acid derivatives are crucial intermediates in the synthesis of pharmacologically important heterocyclic compounds like benzimidazoles. nih.gov The general synthetic route often involves the reductive cyclization of a nitro-substituted precursor in the presence of an aldehyde. Following a similar strategy, this compound can be utilized to produce substituted benzimidazoles. A related synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been reported, starting from the corresponding nitro-substituted benzoate (B1203000). mdpi.com This highlights the potential of this compound as a direct precursor for such heterocyclic frameworks.

Furthermore, the amino group of this compound can react with various reagents to form other important heterocyclic cores. For example, condensation reactions with dicarbonyl compounds can lead to the formation of quinoxalines, a class of compounds with diverse biological activities. nih.gov Similarly, reactions with compounds containing a reactive methylene (B1212753) group adjacent to a carbonyl can yield quinolone structures, which are prevalent in many antibacterial agents.

Intermediates in Fine Chemical Synthesis

The utility of this compound extends to its role as a crucial intermediate in the multi-step synthesis of fine chemicals, including active pharmaceutical ingredients (APIs). The functional groups on the molecule allow for a variety of chemical transformations, making it a versatile building block for constructing more complex target molecules.

A notable example is the synthesis of the antipsychotic drug amisulpride. An important intermediate for this drug is 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, which can be synthesized from a methyl ester analog of this compound. google.com This underscores the value of the core 4-amino-3-methoxybenzoate structure in the synthesis of high-value pharmaceutical compounds. The synthesis involves a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate, which is first chlorosulfonated and then reacted with sodium sulfite (B76179) and diethyl sulfate. google.com

The general reactivity of aminobenzoate esters makes them valuable in various synthetic transformations. For example, a general method for the ortho-alkylation of anilines has been demonstrated, which can be applied to functionalize the position adjacent to the amino group in compounds like Ethyl 4-amino-3-methylbenzoate. orgsyn.org This type of transformation further expands the utility of these compounds as intermediates in the synthesis of a wide range of fine chemicals.

Role in Polymer Chemistry and Specialty Resin Development

While the applications of this compound in traditional organic synthesis are becoming more established, its role in polymer chemistry and the development of specialty resins is an emerging area of interest. The bifunctional nature of the molecule, with its reactive amino group and the potential for modification of the ester group, makes it a candidate monomer for the synthesis of novel polymers with tailored properties.

The amino group can participate in polymerization reactions to form polyamides and polyimides, which are classes of high-performance polymers known for their excellent thermal stability and mechanical strength. nih.govresearchgate.nettitech.ac.jp The incorporation of the methoxy and ethyl ester groups into the polymer backbone can influence properties such as solubility, processability, and thermal characteristics. For instance, the introduction of flexible ether linkages and meta-substituted aromatic rings into the polymer backbone has been shown to lower the glass transition temperature of polyimides without compromising their thermal stability. titech.ac.jp

Although direct examples of the polymerization of this compound are not extensively documented in the literature, the principles of polymer synthesis from functionalized anilines and aminobenzoic acid derivatives are well-established. researchgate.netrsc.orgvt.edu For example, polyaldimines derived from oligomeric aminobenzoic acid derivatives have been used to prepare moisture-curable, storage-stable one-part polyureas. google.com This suggests the potential for this compound to be used in the development of specialty resins and coatings with unique properties. Further research into the polymerization of this specific monomer could lead to the creation of new materials with applications in electronics, aerospace, and other advanced technology sectors.

Development of Novel Synthetic Methodologies Utilizing Aminobenzoate Esters

The unique reactivity of aminobenzoate esters, including this compound, has also spurred the development of novel synthetic methodologies. These methods often aim to provide more efficient, selective, and environmentally friendly routes to valuable chemical compounds.

One area of development is the selective reduction of nitroaromatic compounds to their corresponding anilines. A method utilizing indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been shown to be effective for the selective reduction of aromatic nitro compounds, including ethyl 4-nitrobenzoate (B1230335), to the corresponding amines. orgsyn.org This method offers an alternative to traditional catalytic hydrogenation, which often requires high pressure and flammable catalysts. orgsyn.org

Another area of innovation involves the use of aminobenzoate esters in the synthesis of polyimides. A solution polymerization method using aromatic diester-diacid monomers with aromatic diamines has been investigated as an alternative to the conventional two-step dianhydride-diamine route. kpi.ua This approach has been successfully applied to create soluble polyimides with high extents of imidization and well-defined molecular weights. kpi.ua

Medicinal Chemistry Research: Precursors for Biologically Active Agents

Intermediate for Antitumor Agents and Antiviral Compounds

The primary application of ethyl 4-amino-3-methoxybenzoate in this field is as a precursor for the synthesis of distamycin A analogues. Distamycin A is a natural antibiotic with notable anticancer and antiviral properties, but its clinical use is limited by its toxicity. nih.govresearchgate.net This has prompted extensive research into creating synthetic analogues with improved therapeutic indices.

Synthesis of Distamycin Derivatives and Analogues

This compound is a key building block in the synthesis of lexitropsins, which are synthetic oligopeptides designed to mimic the DNA-binding properties of distamycin. nih.gov Researchers have developed novel solid-phase synthesis methods to create libraries of distamycin analogues containing various aromatic nitro amines, including derivatives of this compound. nih.govresearchgate.net These synthetic schemes often involve the protection of the amino group, followed by coupling reactions to build the polyamide chain characteristic of distamycin. nih.gov The presence of the methoxy (B1213986) group on the benzene (B151609) ring of the starting material allows for the introduction of specific structural modifications intended to modulate the DNA binding properties and biological activity of the final compound. nih.gov

One notable application involves the preparation of bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, which function as antitumor alkylating agents. iucr.org The synthesis of these complex molecules relies on the initial framework provided by compounds such as ethyl 4-amino-3-methylbenzoate, a closely related analogue. iucr.org

Interaction with Nucleic Acids (e.g., DNA-AT Sequences)

Distamycin A and its analogues are renowned for their ability to bind reversibly to the minor groove of duplex DNA. nih.govresearchgate.net This interaction is highly specific for adenine-thymine (A-T) rich sequences and is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net The derivatives synthesized from this compound are designed to retain this DNA-binding capability. nih.gov The strategic placement of the methoxy group and other modifications on the aromatic ring can influence the binding affinity and sequence specificity of these synthetic lexitropsins. nih.gov Some of these novel derivatives have been shown to rapidly localize in cell nuclei, targeting specific DNA sites with A-T rich tracts. researchgate.net

Mechanisms of Interference with Cellular Processes (e.g., replication, transcription)

The therapeutic effects of distamycin analogues stem from their ability to interfere with essential cellular processes that rely on DNA as a template. By binding to the minor groove of DNA, these compounds can physically obstruct the binding of DNA-dependent enzymes, such as DNA and RNA polymerases. iucr.org This interference effectively inhibits both DNA replication and transcription, leading to the disruption of cell growth and proliferation. iucr.org This mechanism of action is the basis for their antitumor and antiviral activities, as they can selectively target rapidly dividing cancer cells or viral replication machinery. iucr.org For instance, bis-(2-haloethyl)aminophenyl substituted distamycin derivatives have shown potential in treating various cancers, including leukemia, lymphoma, and solid tumors of the bladder, breast, and lung. iucr.org

Synthesis of Anti-inflammatory and Analgesic Pharmaceutical Intermediates

While the primary focus of research on this compound has been on anticancer agents, its structural motifs are also found in compounds with anti-inflammatory and analgesic properties. For example, research into novel quinazolinone derivatives has yielded compounds with significant analgesic and anti-inflammatory activities. ajol.info One such compound, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one, demonstrated comparable efficacy to the standard drug diclofenac (B195802) in preclinical models. ajol.info The synthesis of these quinazolinones involves the reaction of a hydrazino derivative with various aldehydes and ketones, a process where a substituted aminobenzoate could serve as a precursor. ajol.info

Furthermore, studies on succinimide (B58015) derivatives have revealed their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The synthesis of these compounds can involve Michael addition reactions with precursors that share structural similarities with this compound. nih.gov The development of such compounds presents a promising avenue for future pain and inflammation management. nih.gov

Exploration as Local Anesthetic Precursors

The chemical structure of this compound is related to a class of compounds known as aminobenzoates, which are known to possess local anesthetic properties. This has led to the exploration of its derivatives as potential local anesthetics with improved safety profiles.

Investigation of Sodium Ion Channel Binding Properties

The mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the generation and propagation of action potentials, thereby blocking the transmission of pain signals. Preliminary studies on derivatives of this compound, such as ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate, suggest that they exhibit local anesthetic activity by interacting with these sodium channels. smolecule.com Research on homologous series of 4-alkoxy- and 4-alkylamino-benzoic acid esters has shown that these compounds competitively inhibit glucose transport in erythrocytes, a model system that can provide insights into their interaction with membrane-bound proteins like ion channels. nih.gov The length of the alkyl or alkoxy chain has been identified as a crucial factor in their mode of action, suggesting that modifications to the parent structure of this compound could fine-tune its anesthetic properties. smolecule.comnih.gov Further investigation into the specific binding interactions of these derivatives with sodium channels is crucial for understanding their pharmacodynamics and advancing their potential as safer alternatives to traditional local anesthetics. smolecule.com

Development of Other Pharmaceutical Small Molecule Inhibitors

The chemical reactivity of this compound, particularly the nucleophilicity of its amino group, makes it a key building block in the synthesis of sophisticated small molecule inhibitors. Its utility is prominently demonstrated in the construction of compounds targeting key enzymes in cellular signaling pathways, which are often implicated in diseases such as cancer.

Research has shown that this compound can be effectively used in palladium-catalyzed cross-coupling reactions, a powerful tool in medicinal chemistry for forming carbon-nitrogen bonds. This strategy has been employed in the synthesis of various heterocyclic compounds, including those with a pteridinone core. These structures are of significant interest as they can act as potent inhibitors of protein kinases, enzymes that play a crucial role in cell regulation and are often dysregulated in cancer.

In one documented synthetic approach, this compound is reacted with a chlorinated pteridinone derivative in the presence of a palladium catalyst and a phosphine (B1218219) ligand. justia.comgoogleapis.comnih.govgoogle.comgoogle.com This reaction selectively forms a new bond between the amino group of the benzoate (B1203000) and the chlorinated position of the pteridinone, leading to a more complex molecular architecture. This key step highlights the role of this compound as a crucial intermediate in the elaboration of these potential therapeutic agents.

The following table summarizes a typical reaction where this compound is used as a precursor in a palladium-catalyzed coupling reaction to synthesize a key intermediate for a potential kinase inhibitor.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| (R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one | This compound | Pd2(dba)3, XPhos, Potassium Carbonate | (R)-ethyl 4-((8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-dihydropteridin-2-yl)amino)-3-methoxybenzoate | justia.comnih.govgoogle.comgoogle.com |

This resulting molecule can then undergo further chemical modifications, such as hydrolysis of the ethyl ester to the corresponding carboxylic acid, to generate the final active pharmaceutical ingredient. The initial incorporation of the this compound moiety is a critical step in building the necessary pharmacophoric elements for biological activity.

Beyond its role in synthesizing kinase inhibitors, the core structure of this compound has been identified as a "hot building block" in drug discovery. google.com This concept refers to molecular scaffolds that appear frequently in a wide range of biologically active compounds with diverse therapeutic applications. google.com The p-aminobenzoic acid (PABA) scaffold, of which this compound is a derivative, is found in approximately 1.5% of all organic compounds used as drugs. google.com This prevalence underscores the inherent drug-like properties of this structural motif.

Pharmacophore Design and Scaffold Modification Strategies

Medicinal chemists often employ scaffold modification strategies to optimize the biological activity, selectivity, and pharmacokinetic profile of a lead compound. This compound and its derivatives are amenable to such modifications. For instance, the amino group can be acylated, alkylated, or used in further coupling reactions to introduce new functionalities. The methoxy group can be demethylated to a hydroxyl group, which can then be further derivatized. The ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or other functional groups. google.com

This inherent versatility allows for the systematic exploration of the chemical space around the core scaffold, a key process in lead optimization. By making small, targeted changes to the structure of molecules derived from this compound, researchers can fine-tune their biological activity and develop more potent and selective inhibitors.

Emerging Research Frontiers and Future Perspectives

Green Chemistry Approaches in Synthesis

The synthesis of aromatic amines and their derivatives is an area of intense research, with a growing emphasis on environmentally benign methods. nih.gov Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.govjsynthchem.com In contrast, green chemistry approaches aim to improve efficiency while minimizing environmental impact.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. nih.govijprdjournal.com This technique has been successfully applied to the synthesis of related aminobenzoate derivatives, such as benzocaine (B179285), from p-aminobenzoic acid and ethanol (B145695). indexcopernicus.comyoutube.comyoutube.com The use of microwave irradiation can significantly reduce reaction times, for instance, in the esterification of p-aminobenzoic acid, a reaction that is analogous to the final step in one potential synthesis of Ethyl 4-amino-3-methoxybenzoate. indexcopernicus.com

Sustainable Solvents and Catalysts:

The development and application of sustainable solvents and catalysts represent another key aspect of green chemistry. Natural Deep Eutectic Solvents (NADES), for example, offer an environmentally friendly alternative to traditional organic solvents for the synthesis of benzocaine analogues. jsynthchem.com These solvents are often composed of naturally occurring, biodegradable compounds. jsynthchem.com Furthermore, research into reusable, non-toxic catalysts, such as certain metal oxides or supported catalysts, is ongoing to replace more hazardous reagents like strong mineral acids, which are traditionally used in esterification reactions. youtube.comorganic-chemistry.org The principles from these studies on related aminobenzoates can be directly applied to develop greener synthetic pathways for this compound.

Targeted Derivatization for Enhanced Bioactivity

The core structure of this compound is a versatile template for the synthesis of new derivatives with potentially enhanced or novel biological activities. mdpi.comnih.gov By strategically modifying the functional groups—the amino, methoxy (B1213986), and ethyl ester moieties—researchers can fine-tune the molecule's properties to interact with specific biological targets. researchgate.netresearchgate.net

Anticancer and Antimicrobial Agents:

Derivatives of 4-aminobenzoic acid (PABA) have shown promise as both anticancer and antimicrobial agents. mdpi.comnih.govresearchgate.netnih.gov For example, Schiff bases derived from PABA have demonstrated significant antibacterial activity, including against resistant strains like MRSA, as well as antifungal properties. mdpi.com Other studies have focused on creating alkyl derivatives of PABA with cytotoxic effects against cancer cell lines. nih.govnih.gov Similarly, derivatives of the structurally related benzocaine have been synthesized and evaluated for their potential as antibacterial and anticancer agents, with some compounds showing potent inhibitory activity against targets like DNA gyrase and human topoisomerase IIα. nih.govresearchgate.net These findings suggest that this compound could serve as a valuable starting material for developing new therapeutic agents in these areas.

Kinase Inhibitors:

Protein kinases are a major class of drug targets, particularly in oncology. nih.gov The development of small molecule kinase inhibitors is a highly active area of research. nih.govmedchemexpress.comselleckchem.com The general structure of many kinase inhibitors involves a heterocyclic core with various substituents that occupy specific pockets in the enzyme's active site. The aminobenzoate scaffold present in this compound is a potential starting point for the synthesis of such inhibitors. Derivatization could involve, for example, acylation of the amino group or its incorporation into a larger heterocyclic system designed to target the ATP-binding site of a specific kinase.

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing for the rational design of new molecules and the prediction of their biological activities before synthesis. nih.govbeilstein-journals.org These methods can be applied to the this compound scaffold to guide the development of new derivatives with improved properties.

Molecular Docking and Structure-Activity Relationship (SAR) Studies:

Molecular docking simulations can predict how a molecule like this compound or its derivatives might bind to the active site of a biological target, such as a receptor or enzyme. nih.govnih.gov For instance, in the development of new local anesthetics, docking studies can model the interaction of these molecules with voltage-gated sodium channels. nih.gov By understanding these interactions at a molecular level, researchers can design modifications to the parent compound that are predicted to enhance binding affinity and, consequently, biological activity. For example, computational studies on phenylcarbamoylbenzoic acid analogs have successfully guided the synthesis of potent antioxidants. nih.gov Such in silico approaches can prioritize which derivatives to synthesize, saving time and resources.

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. azolifesciences.com Libraries of compounds derived from this compound could be efficiently evaluated using HTS to identify "hit" compounds with desired therapeutic effects.

Screening for Novel Anesthetics and Other Bioactivities:

HTS has been successfully used to identify novel chemotypes with general anesthetic properties from large compound libraries. nih.govnih.govplos.org A library of this compound derivatives could be screened in similar assays to identify new local anesthetics with improved profiles. Beyond anesthetics, HTS is widely used to screen for inhibitors of various enzymes, such as kinases, or for compounds that modulate the function of receptors. nih.govupenn.eduacs.org The generation of a focused library of compounds based on the this compound scaffold for HTS campaigns could accelerate the discovery of new lead compounds for a wide range of diseases. taylorfrancis.com

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy. taylorfrancis.comnih.govnih.gov The aromatic amine functionality of this compound makes it an ideal component for several well-known MCRs, enabling the rapid synthesis of diverse and complex heterocyclic structures. nih.govnih.govfrontiersin.orgresearchgate.net

Ugi and Passerini Reactions:

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org Substituted anilines are common amine components in this reaction. nih.gov this compound, as a substituted aniline (B41778), could be readily employed in Ugi reactions to generate libraries of peptidomimetic compounds with significant potential for biological screening. organic-chemistry.orgwikipedia.org

Similarly, the Passerini reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, is another key MCR. rsc.orgwikipedia.orgontosight.aiorganic-chemistry.orgchemistnotes.com While primary amines are not direct components, variations and subsequent transformations often involve amine functionalities. The structural motif of this compound could be incorporated into molecules designed for Passerini-type transformations or post-condensation modifications, leading to a wide array of α-acyloxy amides and related structures. nih.govprinceton.edu The ability to use this compound in MCRs significantly broadens its utility as a building block for creating diverse chemical libraries for drug discovery and materials science. nih.govwikipedia.org

Q & A

(Basic) What are the established synthetic routes for Ethyl 4-amino-3-methoxybenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of this compound typically involves hydrolysis of its methyl ester precursor. A validated route includes:

- Step 1: Reacting mthis compound with lithium hydroxide in a methanol/water/tetrahydrofuran (THF) mixture under inert atmosphere at 25°C for 12 hours .

- Step 2: Acidic workup and extraction with ethyl acetate to isolate the product.

Key Considerations:

- Solvent System: THF enhances solubility of intermediates, while methanol aids in de-esterification.

- Temperature Control: Prolonged stirring at room temperature minimizes side reactions (e.g., over-hydrolysis).

- Purification: Column chromatography or recrystallization is recommended to achieve >95% purity.

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Critical techniques include:

- 1H/13C NMR:

- LC-MS: Molecular ion peak at m/z 209.2 [M+H]⁺ confirms molecular weight (C₁₀H₁₃NO₃) .

- IR Spectroscopy: Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹).

(Advanced) How can researchers optimize the synthesis of this compound to address low yields in esterification or aminolysis steps?

Methodological Answer:

Low yields often stem from incomplete esterification or competing side reactions. Optimization strategies include:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis .

- Protecting Groups: Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent undesired nucleophilic attacks during esterification .

Example Protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Boc₂O, THF, 0°C | Amino protection |

| 2 | Ethyl chloroformate, DCM | Esterification |

| 3 | TFA, DCM | Boc deprotection |

(Advanced) What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Discrepancies often arise from steric hindrance or electronic effects unaccounted for in simulations. Mitigation approaches:

- Steric Maps: Use X-ray crystallography or DFT calculations to model spatial constraints of the methoxy and amino groups .

- Electronic Tuning: Introduce electron-withdrawing groups (e.g., nitro) to the benzene ring to enhance electrophilicity .

- Experimental Validation: Conduct kinetic studies under varying Pd-catalyst loadings (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal conditions .

(Advanced) How is isotopic labeling (e.g., ¹³C) of this compound achieved, and what applications does this enable in pharmacokinetic studies?

Methodological Answer:

Synthesis of ¹³C-Labeled Analog:

- Start with ¹³C-enriched mthis compound (commercially available) .

- Follow standard hydrolysis/esterification protocols to transfer the label to the ethyl ester .

Applications:

- Metabolic Tracing: Track drug metabolism pathways via LC-MS/MS .

- Protein Binding Studies: Use ¹³C NMR to monitor interactions with serum albumin or receptors .

(Advanced) What role does this compound play in synthesizing carbazole alkaloids, and what methodological challenges arise during annulation reactions?

Methodological Answer:

Role:

The compound serves as a precursor for mukonine and mukonidine via oxidative annulation with indole derivatives .

Challenges & Solutions:

- Regioselectivity: Use FeCl₃ as a Lewis acid to direct cyclization to the C-2 position of indole .

- Byproduct Formation: Optimize reaction time (≤6 hours) and oxygen exclusion to prevent over-oxidation .

Typical Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (10 mol%) |

| Solvent | Acetonitrile |

| Temp. | 80°C |

| Time | 5 hours |

(Basic) How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.